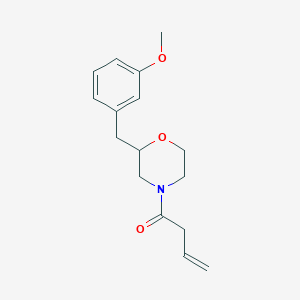
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide, also known as EF-TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used in scientific research to study its mechanism of action and its effects on the central nervous system.
Wirkmechanismus
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide acts as a partial agonist of the serotonin 5-HT1B and 5-HT2A receptors. It binds to these receptors and activates them to a lesser extent than full agonists, resulting in a moderate increase in serotonin neurotransmission. This increase in serotonin neurotransmission is thought to be responsible for 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide's psychoactive effects, which include changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to increase serotonin and dopamine neurotransmission in the brain, which may be responsible for its psychoactive effects. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension. 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been reported to cause mild to moderate euphoria, changes in perception, and altered thinking.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has several advantages for use in lab experiments. It is a well-characterized compound that is relatively easy to synthesize. It has also been extensively studied in scientific research, which makes it a useful tool for studying the serotonin system and its role in psychiatric disorders. However, 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has several limitations. It has a short duration of action, which makes it difficult to study its long-term effects. It also has limited selectivity for the serotonin 5-HT1B and 5-HT2A receptors, which may complicate its interpretation in experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide. One area of interest is the role of the serotonin system in the pathophysiology of psychiatric disorders. 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide may be a useful tool for studying the effects of serotonin dysregulation on mood, anxiety, and cognition. Another area of interest is the development of more selective and potent partial agonists of the serotonin 5-HT1B and 5-HT2A receptors. These compounds may have greater therapeutic potential for the treatment of psychiatric disorders. Finally, further research is needed to understand the long-term effects of 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide on the brain and behavior.
Synthesemethoden
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide is synthesized through the reaction of 4-ethylphenyl magnesium bromide with tetrahydro-2-furanylmethyl ketone in the presence of a palladium catalyst. The resulting product is then treated with propanoyl chloride to form 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a partial agonist of the serotonin 5-HT1B and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 3-(4-ethylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide has also been used to study the role of the serotonin system in the pathophysiology of psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-13-5-7-14(8-6-13)9-10-16(18)17-12-15-4-3-11-19-15/h5-8,15H,2-4,9-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOCAPSRINPPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6006494.png)

![4-(5-chloro-2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6006509.png)
![1-(1-azepanyl)-3-[3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6006517.png)
![2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6006523.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6006531.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6006543.png)
![2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6006550.png)
![1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6006562.png)
![(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6006584.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B6006587.png)
![(2E)-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)acrylamide](/img/structure/B6006591.png)
![ethyl 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6006592.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)